molecular formula C17H15NO2S B270124 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,5-dimethylphenyl)ethanone

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,5-dimethylphenyl)ethanone

Cat. No. B270124
M. Wt: 297.4 g/mol
InChI Key: KSXKLXJBNXJITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,5-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZSDE and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BZSDE is not fully understood. However, it has been suggested that BZSDE may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BZSDE has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
BZSDE has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. BZSDE has also been found to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BZSDE in lab experiments is its high potency and specificity towards cancer cells, bacteria, and fungi. BZSDE also has a low toxicity profile, making it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of using BZSDE in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of BZSDE. One of the potential directions is to explore the use of BZSDE in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate the use of BZSDE as a potential therapeutic agent for other diseases, such as bacterial and fungal infections. Further studies are also needed to elucidate the mechanism of action of BZSDE and its potential toxicity in vivo.
Conclusion:
In conclusion, BZSDE is a promising chemical compound that has potential applications in various fields, particularly in medicinal chemistry. The synthesis of BZSDE has been achieved using different methods, and it has been found to exhibit significant anticancer, antibacterial, and antifungal properties. Further research is needed to fully understand the mechanism of action of BZSDE and its potential toxicity in vivo.

Synthesis Methods

The synthesis of BZSDE has been achieved using different methods. One of the most common methods is the reaction of 2-aminobenzenethiol with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of BZSDE as a yellowish powder with a melting point of 107-109°C.

Scientific Research Applications

BZSDE has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry. It has been found that BZSDE exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BZSDE has also been found to have antibacterial and antifungal properties.

properties

Product Name

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,5-dimethylphenyl)ethanone

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,5-dimethylphenyl)ethanone

InChI

InChI=1S/C17H15NO2S/c1-11-7-8-12(2)13(9-11)15(19)10-21-17-18-14-5-3-4-6-16(14)20-17/h3-9H,10H2,1-2H3

InChI Key

KSXKLXJBNXJITH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=CC=CC=C3O2

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

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